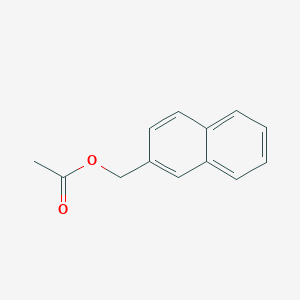

Naphthalen-2-ylmethyl acetate

Description

Structural Context within Naphthalene (B1677914) Chemistry and Derivatives

Naphthalene, with its chemical formula C₁₀H₈, is characterized by a fused pair of benzene (B151609) rings. nih.govbeilstein-journals.org This structure results in a planar molecule with a delocalized pi-electron system, bestowing upon it distinct aromatic properties. beilstein-journals.org The chemistry of naphthalene is rich and varied, allowing for the creation of a vast array of derivatives through reactions such as electrophilic aromatic substitution, oxidation, and reduction. beilstein-journals.org

Naphthalene derivatives are compounds where one or more hydrogen atoms on the naphthalene core have been replaced by other functional groups. mdpi.comresearchgate.net The position of substitution is crucial and is designated by numbering the carbon atoms. In the case of naphthalen-2-ylmethyl acetate (B1210297), the substitution occurs at the 2-position of the naphthalene ring. This specific substitution pattern influences the molecule's reactivity and physical properties. The presence of the naphthalene moiety often imparts unique photophysical or biological characteristics to the larger molecules they are part of. bldpharm.com

Naphthalen-2-ylmethyl acetate itself is comprised of the naphthalene core, a methylene (B1212753) bridge (-CH₂-), and an acetate group (-OCOCH₃). This combination of a large, hydrophobic naphthalene unit and a polar acetate functional group gives the molecule a distinct chemical character that can be exploited in organic synthesis.

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

In the field of organic synthesis, this compound serves as a valuable synthetic intermediate. Its utility stems from the reactivity of its constituent parts. The acetate group can function as a protecting group for the corresponding alcohol, naphthalen-2-ylmethanol, which can be deprotected under specific conditions to reveal the reactive hydroxyl group. rsc.org

Furthermore, the naphthalen-2-ylmethyl moiety is a common structural motif incorporated into larger, more complex molecules, including those with potential biological activity. researchgate.netmdpi.com For instance, the naphthalen-2-ylmethyl group has been used in the synthesis of complex heterocyclic structures such as substituted imidazolium (B1220033) salts. nih.gov In these syntheses, a precursor like 2-(bromomethyl)naphthalene (B188764) is often used, which can be conceptually derived from naphthalen-2-ylmethanol, the parent alcohol of this compound. nih.gov

The acetate portion of the molecule can also act as a leaving group in substitution reactions, allowing for the introduction of the naphthalen-2-ylmethyl group into a target molecule. This makes it a useful building block for introducing a bulky, aromatic substituent that can influence the steric and electronic properties of the final product.

Detailed research findings have provided spectroscopic data for the characterization of this compound, confirming its structure and purity, which is essential for its use in precise synthetic applications. Current time information in Bangalore, IN.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

Table 2: Spectroscopic Data of this compound

| Type of Spectrum | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.69 – 7.60 (m, 5H), 7.33 – 7.25 (m, 3H), 5.08 (s, 2H), 1.95 (s, 3H) Current time information in Bangalore, IN. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 171.08, 133.45, 133.31, 133.23, 128.51, 128.10, 127.83, 127.50, 126.44, 126.40, 126.03, 66.57, 21.17 Current time information in Bangalore, IN. |

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-ylmethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-10(14)15-9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBNQGIZBGLLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90325092 | |

| Record name | naphthalen-2-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35480-23-0 | |

| Record name | NSC408616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalen-2-ylmethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90325092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Naphthalen 2 Ylmethyl Acetate

Direct Esterification Routes and Optimization Studies

Direct esterification represents a straightforward approach to the synthesis of naphthalen-2-ylmethyl acetate (B1210297). This typically involves the reaction of 2-naphthalenemethanol (B45165) with an acetylating agent. The efficiency of this process is highly dependent on the chosen reaction conditions and solvent systems.

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity of the direct esterification of 2-naphthalenemethanol are significantly influenced by parameters such as temperature, reaction time, and the nature and stoichiometry of the reactants and catalysts. For instance, the acetylation of alcohols using acetic anhydride (B1165640) is a common method where such parameters are crucial. While direct data for naphthalen-2-ylmethyl acetate is not always available, studies on similar alcohol acetylations provide valuable insights. For example, the esterification of alcohols with acetic anhydride can be sensitive to temperature, with higher temperatures not always leading to better yields due to potential side reactions. rsc.org The duration of the reaction is also critical, as prolonged reaction times may lead to the formation of by-products. rsc.org

In a specific instance of acetylating 2-naphthalenemethanol, the use of ethyl acetate as both the acetyl source and solvent in the presence of potassium hydroxide (B78521) (KOH) has been investigated. Optimization studies for this reaction have shown that the amount of base is a critical factor. nih.govrsc.org

| Entry | Base | Equivalents of Base | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KOH | 1.5 | 10 | 25 | 14 |

| 2 | KOH | 2.0 | 10 | 25 | 37 |

| 3 | KOH | 2.5 | 10 | 25 | 44 |

| 4 | KOH | 3.0 | 10 | 25 | 46 |

| 5 | KOH | 2.5 | 60 | 25 | 52 |

| 6 | KOH | 2.5 | 60 | 35 | 56 |

Solvent Effects in Esterification Reactions

The choice of solvent can have a profound impact on the rate and outcome of esterification reactions. In the synthesis of this compound and its analogues, various solvents have been employed. For the acetylation of alcohols with acetic anhydride, reactions have been successfully carried out in solvents such as toluene (B28343), ethyl acetate, acetonitrile (B52724), and dichloromethane (B109758). semanticscholar.org Toluene was found to be a highly effective solvent for the sodium bicarbonate-promoted acetylation of 4-nitrobenzyl alcohol, yielding over 99% of the product. semanticscholar.org In contrast, diethyl ether was less effective. semanticscholar.org

The use of ionic liquids as solvents has also been explored in related acylation reactions. For instance, in the Friedel-Crafts acylation of 2-methoxynaphthalene, the ionic liquid butylpyridinium tetrafluoroborate (B81430) ([BPy]BF4) was found to afford good conversion and high selectivity. bas.bg In the context of phase-transfer catalysis for the synthesis of ethyl 2-(naphthalen-2-yloxy)acetate, a related compound, the presence of a small amount of water was found to be crucial in the solid-liquid reaction system. bcrec.id

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Toluene | 24 | >99 |

| Ethyl Acetate | 24 | 93 |

| Acetonitrile | 48 | 90 |

| Dichloromethane | 48 | 85 |

| Diethyl Ether | 48 | 75 |

Multi-Step Synthetic Sequences Incorporating the Naphthalen-2-ylmethyl Moiety

Synthesis via Halogenated Naphthalene (B1677914) Precursors

A common strategy involves the use of halogenated naphthalene derivatives, such as 2-(bromomethyl)naphthalene (B188764) or 2-(chloromethyl)naphthalene (B1583795), as electrophiles. These compounds can react with a source of acetate, such as an acetate salt, to form the desired ester via a nucleophilic substitution reaction.

For example, 2-(bromomethyl)naphthalene has been used in the synthesis of various compounds where the naphthalen-2-ylmethyl group is introduced. nih.govprepchem.com The synthesis of 2-(bromomethyl)naphthalene itself can be achieved by the bromination of 2-methylnaphthalene (B46627) using N-bromosuccinimide in carbon tetrachloride, with reported yields as high as 86%. prepchem.com Similarly, 2-(chloromethyl)naphthalene can be prepared and used in subsequent reactions. googleapis.com

Derivatization of Naphthalenemethanol

The most direct multi-step approach involves the derivatization of 2-naphthalenemethanol. This can be achieved through acetylation using various acetylating agents in the presence of a base or catalyst. A straightforward and high-yielding method involves the reaction of 2-naphthalenemethanol with acetyl chloride in the presence of triethylamine (B128534) in dichloromethane, affording this compound.

Another efficient method utilizes ethyl acetate as both the acetylating agent and the solvent, with potassium hydroxide as a promoter. This reaction proceeds at room temperature and can provide the product in high yield. rsc.orgrsc.org A yield of 92% has been reported for the synthesis of this compound from 2-naphthalenemethanol. nih.gov

| Reagents and Conditions | Yield (%) | Reference |

|---|---|---|

| Acetyl chloride, Triethylamine, Dichloromethane | Not explicitly stated, but implied to be effective | prepchem.com |

| Ethyl acetate, KOH, Room Temperature, 10 min | 92 | nih.gov |

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Various catalytic systems, including metal-based catalysts, organocatalysts, and enzymes, have been employed to facilitate the acetylation of 2-naphthalenemethanol.

Lipases, a class of enzymes, have been shown to be effective catalysts for the kinetic resolution of related biaryl diols via acetylation, highlighting their potential for stereoselective synthesis. soton.ac.ukrsc.org For instance, Candida rugosa lipase (B570770) has been used to catalyze the tert-butoxycarbonylation of 2-naphthalenemethanol, a similar transformation to acetylation. researchgate.net

Inorganic catalysts such as potassium hydroxide have been demonstrated to be effective in promoting the acetylation of 2-naphthalenemethanol with ethyl acetate. nih.govrsc.org Other catalysts reported for the acetylation of alcohols, which could potentially be applied to the synthesis of this compound, include phosphotungstic acid, scandium(III) triflate, and vanadyl sulfate. bas.bgfrontiersin.org The use of a cobalt(II) catalyst for the direct acetylation of alcohols with acetic acid has also been documented, suggesting its applicability in this specific synthesis.

| Catalyst | Acetylating Agent | Substrate | Reference |

|---|---|---|---|

| KOH | Ethyl Acetate | 2-Naphthalenemethanol | nih.govrsc.org |

| Lipase (Candida rugosa) | Boc Anhydride | 2-Naphthalenemethanol | researchgate.net |

| Phosphotungstic Acid | Acetic Anhydride | 2-Methoxynaphthalene | bas.bg |

| Scandium(III) Triflate/DMAP | Acetic Anhydride | Tertiary Alcohols | frontiersin.org |

| Vanadyl Sulfate | Acetic Anhydride | Thymol | frontiersin.org |

Lewis Acid Catalysis

Lewis acid catalysis is a prominent method for acylation reactions, including the esterification of alcohols. These catalysts function by activating the acylating agent, typically an acid anhydride, rendering it more susceptible to nucleophilic attack by the alcohol. Various Lewis acids have been shown to be effective for the acetylation of benzylic alcohols, which are structurally similar to 2-naphthalenemethanol.

Detailed research has explored the use of metallic Lewis acids for the acetylation of alcohols with acetic anhydride. researchgate.net Catalysts such as copper(II) triflate (Cu(OTf)₂), ytterbium(III) triflate (Yb(OTf)₃), and indium(III) chloride (InCl₃) have demonstrated high catalytic activity. researchgate.net For instance, Cu(OTf)₂ is noted for its efficiency and relatively low cost. researchgate.net The reactions are often performed in solvents like dichloromethane (CH₂Cl₂) under mild conditions. researchgate.net

A notable development in this area is the use of polymer-supported Lewis acids, which combine the high reactivity of Lewis acids with the practical benefits of heterogeneous catalysts, such as ease of separation and reusability. A study on polystyrene-supported gallium trichloride (B1173362) (PS/GaCl₃) demonstrated its high efficiency in the acetylation of benzyl (B1604629) alcohol with acetic anhydride. academie-sciences.fr The reaction proceeded smoothly in dichloromethane at room temperature, achieving a high yield in a short time. academie-sciences.fr The catalyst's reusability was also confirmed, showing negligible loss of activity over multiple cycles. academie-sciences.fr Another heterogeneous Lewis acid catalyst, polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃), has also been reported for the efficient acylation of various alcohols, including benzylic types, with acetic anhydride under mild, heterogeneous conditions. academie-sciences.fr

Table 1: Lewis Acid Catalyzed Acetylation of Benzylic Alcohols

| Catalyst | Substrate | Acylating Agent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| PS/GaCl₃ | Benzyl alcohol | Acetic Anhydride | CH₂Cl₂ | Room Temp, 25 min | 97 | academie-sciences.fr |

| PVPP-BF₃ | Benzyl alcohol | Acetic Anhydride | Acetonitrile | Room Temp, 10 min | 98 | academie-sciences.fr |

| Cu(OTf)₂ | 1-Phenylethanol (B42297) | Acetic Anhydride | CH₂Cl₂ | Room Temp, 1.5 h | 98 | researchgate.net |

| 5%MoO₃–SiO₂ | 2-Phenylethanol | Acetic Anhydride | Cyclohexane | 35 °C, 30 min | 91.8 | rsc.org |

Heterogeneous and Homogeneous Catalysis

Both heterogeneous and homogeneous catalysis offer effective routes for the synthesis of this compound. The choice between them often involves a trade-off between catalyst activity, selectivity, and ease of recovery.

Heterogeneous Catalysis involves catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This simplifies catalyst removal and recycling, aligning with green chemistry principles. academie-sciences.fr Solid acid catalysts, such as metal oxides supported on silica (B1680970) or zeolites, are commonly used for esterification and acetylation reactions. mdpi.comcore.ac.uk For example, a 5% molybdenum trioxide on silica (5%MoO₃–SiO₂) has been developed as an efficient and reusable heterogeneous catalyst for the acetylation of a wide range of alcohols, including primary, secondary, and benzylic types, using acetic anhydride. rsc.org The catalyst's high surface area is a key factor in its high activity, allowing for high yields under mild conditions. rsc.org Sulfonic acid functionalized polymers, such as poly(2-naphthol), have also been created as solid acid catalysts for the acetylation of alcohols and phenols with acetic anhydride at room temperature. researchgate.net

Homogeneous Catalysis utilizes catalysts that are in the same phase as the reactants, often leading to higher reaction rates and better selectivity due to the high accessibility of catalytic sites. acs.org A simple and efficient homogeneous system for the acetylation of 2-naphthalenemethanol uses potassium hydroxide (KOH) as a catalyst with ethyl acetate serving as both the acetyl source and the solvent. researchgate.net This method proceeds at room temperature and provides the desired product in excellent yield. researchgate.net In another example, nickel(II) nitrate (B79036) has been shown to be an effective homogeneous catalyst for the acetylation of the structurally similar 2-naphthol (B1666908) to produce 2-naphthyl acetate, using acetic acid as the acetylating agent under reflux conditions. researchgate.netbeilstein-journals.org Nickel-based complexes are known to catalyze various organic transformations under neutral conditions, demonstrating wide functional group tolerance. nih.gov

Table 2: Heterogeneous and Homogeneous Catalysis in Acetylation

| Catalyst Type | Catalyst | Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Heterogeneous | 5%MoO₃–SiO₂ | 2-Phenylethanol | Acetic Anhydride, Cyclohexane | 35 °C, 30 min | 91.8 | rsc.org |

| Heterogeneous | Sulfonic acid functionalized poly(2-naphthol) | Phenol | Acetic Anhydride | Room Temp | Good | researchgate.net |

| Homogeneous | KOH | 2-Naphthalenemethanol | Ethyl Acetate (reagent & solvent) | Room Temp, 2 h | 92 | researchgate.net |

| Homogeneous | Nickel Nitrate | 2-Naphthol | Acetic Acid, Acetonitrile | Reflux | 90 | researchgate.netbeilstein-journals.org |

Photoredox Catalysis in Related Naphthalene Compounds

While direct photoredox-catalyzed synthesis of this compound is not widely documented, the principles of photoredox catalysis are extensively applied to the functionalization of naphthalene derivatives. This methodology uses visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under mild conditions. uni-regensburg.de

A general mechanism for photoredox catalysis involves the excitation of a photocatalyst (PC) by light to an excited state (*PC). uni-regensburg.de This excited catalyst can then engage in an SET event with a substrate, either oxidizing it to form a radical cation or reducing it to form a radical anion. uni-regensburg.de These radical intermediates can then undergo a variety of bond-forming reactions. uni-regensburg.de

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound and related esters focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. imist.ma Key strategies include the use of solvent-free reaction conditions, recyclable catalysts, and atom-economical reagents. tandfonline.comcore.ac.uk

A prime example of a green synthetic route is the acetylation of alcohols under solvent- and catalyst-free conditions, which can be achieved by simply heating the alcohol with acetic anhydride. mdpi.com This method addresses multiple green chemistry principles by eliminating both the solvent and catalyst, which simplifies purification and reduces waste. mdpi.com Another approach utilizes ethyl acetate as both the acetylating agent and the solvent, as seen in the KOH-catalyzed synthesis of this compound. researchgate.net This process is highly atom-economical and avoids the use of more hazardous reagents like acetyl chloride or volatile organic solvents.

The use of heterogeneous catalysts is a cornerstone of green synthesis. academie-sciences.fr Solid acid catalysts, such as the previously mentioned 5%MoO₃–SiO₂ or polystyrene-supported GaCl₃, are particularly advantageous. academie-sciences.frrsc.org They can be easily separated from the reaction mixture by filtration and reused multiple times, which reduces catalyst waste and the cost of the process. academie-sciences.frpharmafeatures.com This contrasts with homogeneous catalysts, which often require complex and energy-intensive separation processes. researchgate.net Solvent-free reactions performed with these solid catalysts further enhance their environmental credentials. pharmafeatures.com For instance, the acetylation of alcohols has been successfully carried out using solid acid catalysts under solvent-free conditions, demonstrating high efficiency and reusability. pharmafeatures.com

Advanced Spectroscopic Characterization and Structural Elucidation of Naphthalen 2 Ylmethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of naphthalen-2-ylmethyl acetate (B1210297) provides distinct signals corresponding to the different types of protons present in the molecule. caltech.edu In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the naphthalene (B1677914) ring system appear as a complex multiplet in the range of δ 7.89-7.47 ppm. caltech.edu A sharp singlet, integrating to two protons, is observed at approximately δ 5.30 ppm, which is characteristic of the methylene (B1212753) (-CH₂-) protons situated between the naphthalene ring and the acetate group. caltech.edu Another distinct singlet appears further upfield at around δ 2.16 ppm, corresponding to the three equivalent protons of the methyl (-CH₃) group of the acetate moiety. caltech.edu

Detailed analysis of the aromatic region often reveals a series of multiplets. For instance, a complex multiplet between δ 7.89-7.85 ppm can be assigned to four protons, while another multiplet for the remaining three aromatic protons appears between δ 7.53-7.47 ppm. caltech.edu Some sources report slightly different ranges, such as a multiplet for five aromatic protons between δ 7.69–7.60 ppm and another for three protons between δ 7.33–7.25 ppm, with the methylene protons at δ 5.08 ppm and the methyl protons at δ 1.95 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for Naphthalen-2-ylmethyl Acetate

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.89-7.85 | m | 4H | Aromatic protons |

| 7.53-7.47 | m | 3H | Aromatic protons |

| 5.30 | s | 2H | -CH₂- (methylene) |

| 2.16 | s | 3H | -CH₃ (methyl) |

Source: Supporting Information for Ly, Krout, Pham, Tani, Stoltz, and Julian S4 caltech.edu

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The carbonyl carbon of the acetate group is readily identified by its characteristic downfield shift, appearing at approximately δ 171.1 ppm. caltech.edu The carbon atoms of the naphthalene ring system resonate in the aromatic region, typically between δ 133.5 and δ 126.5 ppm. caltech.edu

Specific assignments include signals at δ 133.5, 133.4, and 133.3 ppm, corresponding to the quaternary and methine carbons of the naphthalene core. caltech.edu Other signals for the aromatic carbons are observed at δ 128.5, 128.1 (representing two carbons), 127.9, and 127.5 (also representing two carbons), and 126.5 ppm. caltech.edu The methylene carbon (-CH₂-) signal appears at around δ 66.6 ppm, and the methyl carbon (-CH₃) of the acetate group is observed at approximately δ 21.2 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 171.1 | C=O (carbonyl) |

| 133.5, 133.4, 133.3 | Aromatic C |

| 128.5, 128.1 (2C), 127.9, 127.5 (2C), 126.5 | Aromatic C |

| 66.6 | -CH₂- (methylene) |

| 21.2 | -CH₃ (methyl) |

Source: Supporting Information for Ly, Krout, Pham, Tani, Stoltz, and Julian S4 caltech.edu, Supporting Information - The Royal Society of Chemistry rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. mdpi.comdoi.org

A COSY experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations among the protons within the naphthalene ring system, helping to delineate the specific coupling networks of the aromatic protons. mdpi.comdoi.org

An HSQC experiment maps the correlations between protons and their directly attached carbon atoms. This is invaluable for confirming the assignments made in the 1D ¹H and ¹³C NMR spectra. For example, the HSQC spectrum would show a cross-peak connecting the proton signal at δ 5.30 ppm to the carbon signal at δ 66.6 ppm, confirming their assignment to the methylene group. Similarly, the proton signal at δ 2.16 ppm would correlate with the carbon signal at δ 21.2 ppm, confirming the methyl group assignment. mdpi.comdoi.org

Vibrational Spectroscopy (Fourier Transform Infrared, FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. rsc.org

A very prominent and sharp absorption band is observed in the region of 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional group. Another significant band appears around 1240 cm⁻¹, corresponding to the C-O stretching vibration of the acetate group. The aromatic nature of the naphthalene ring is confirmed by the presence of C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. rsc.org

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1740 | C=O Stretch | Ester |

| ~1240 | C-O Stretch | Acetate |

| >3000 | C-H Stretch | Aromatic |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Source: An unprecedented route for benzyl (B1604629)/alkyl acetate synthesis from... rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the naphthalene chromophore. researchgate.net The spectrum typically shows strong absorption bands in the ultraviolet region, which are characteristic of the π → π* transitions of the aromatic system. The absorption spectrum is similar to that of naphthalene itself but may be slightly shifted and broadened due to the presence of the acetoxymethyl substituent. researchgate.net The electronic transitions observed are consistent with those of a substituted naphthalene system. acs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂O₂), the calculated exact mass is 200.0837. rsc.org HRMS analysis using techniques like electrospray ionization (ESI) would show a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) that corresponds very closely to this calculated value, confirming the molecular formula. rsc.orgdoi.org For instance, one study reported a measured mass of 200.0832 and a sodium adduct ([C₁₃H₁₂O₂]+Na)⁺ at 223.0722. rsc.org

Fragmentation analysis within the mass spectrometer provides further structural information. Under electron ionization (EI) or other fragmentation methods, the molecule breaks apart in a predictable manner. A common fragmentation pattern for this compound involves the cleavage of the ester bond. This would likely lead to the formation of a prominent naphthalen-2-ylmethyl cation (C₁₁H₉⁺) at m/z 141 and a fragment corresponding to the acetyl group. The base peak in the mass spectrum is often the tropylium-like ion derived from the naphthylmethyl cation.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Naphthalene |

X-ray Diffraction Data for this compound Not Currently Available in Public Databases

A comprehensive search of public scientific databases and literature has revealed no specific single-crystal X-ray diffraction (XRD) data for the compound this compound. While crystallographic information is a cornerstone for the definitive structural elucidation of solid-state materials, it appears that the crystal structure of this particular compound has not yet been determined and deposited in common repositories.

Detailed research findings and data tables concerning its crystalline and solid-state structure, including parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates, are therefore not available at this time.

For context, crystallographic studies have been performed on numerous other naphthalene derivatives. These studies reveal a diversity of crystal packing arrangements and intermolecular interactions influenced by the nature and position of various substituents on the naphthalene core. For example, studies on compounds like 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone nih.goviucr.org and naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com provide detailed insights into their respective solid-state structures. However, this information is specific to these molecules and cannot be extrapolated to predict the precise crystal structure of this compound.

Further research, involving the synthesis of high-quality single crystals of this compound and subsequent analysis by X-ray diffraction, would be required to determine its definitive solid-state structure.

Advanced Theoretical and Computational Investigations

Density Functional Theory (DFT) Applications

DFT has become a important method for studying the electronic structure and properties of molecules. acs.orgnih.gov Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. jddtonline.inforesearchgate.net

Theoretical calculations of the molecular geometry of naphthalen-2-ylmethyl acetate (B1210297) and related compounds are typically performed to determine the most stable conformation. nih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles. jddtonline.infonih.gov While experimental data from techniques like X-ray diffraction is ideal for comparison, in its absence, comparison with similar reported molecules can be insightful. nih.gov It's important to note that theoretical calculations are often carried out in the gas phase, which can lead to slight variations from experimental solid-state data. nih.gov For instance, in a related naphthalene (B1677914) derivative, DFT calculations at the M062X/6-311+g(d) level of theory showed excellent agreement with crystallographically determined structures. researchgate.net

Table 1: Representative Theoretical Structural Parameters for Naphthalene Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (aromatic) | 1.373 - 1.461 acs.org | ||

| C=O | 1.226 acs.org | ||

| C-O | 1.349 - 1.578 acs.org | ||

| Naphthalene to another ring | 33.41 researchgate.net |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. acs.orgmdpi.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. jddtonline.infonih.gov A larger gap suggests higher stability and lower reactivity. jddtonline.info For similar naphthalene-containing compounds, HOMO-LUMO gaps have been calculated to be in the range of 3.51 eV to 4.023 eV. nih.govanalis.com.my

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org These maps use a color scale where red typically indicates regions of high electron density (negative potential), attractive to electrophiles, and blue represents electron-deficient regions (positive potential), susceptible to nucleophilic attack. researchgate.net For aromatic esters, the carbonyl oxygen is expected to be a region of high negative potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.netresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. semanticscholar.org Larger E(2) values indicate more significant charge transfer and stabilization of the molecule. semanticscholar.orgresearchgate.net In related systems, NBO analysis has been used to understand the stability arising from interactions between π and σ orbitals. researchgate.net

Table 2: Representative Theoretical Electronic Properties for Naphthalene Derivatives

| Property | Value |

|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 3.51 - 4.023 eV nih.govanalis.com.my |

| Electronegativity (χ) | 3.1857 eV semanticscholar.org |

| Chemical Hardness (η) | 4.67 eV jddtonline.info |

| Chemical Softness (S) | 0.0978 eV semanticscholar.org |

Theoretical calculations are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics. analis.com.my Key NLO parameters include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net The presence of π-conjugated systems, like the naphthalene ring, often leads to significant NLO responses. analis.com.myresearchgate.net Computational studies on similar chalcone (B49325) derivatives containing a naphthalene moiety have shown that the presence of π-conjugated groups enhances the NLO properties. analis.com.my

DFT provides a framework for calculating various reactivity descriptors that help in understanding and predicting the chemical behavior of molecules. derpharmachemica.com

Local Reactivity Descriptors: Local descriptors, like the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. arxiv.org This allows for the prediction of regioselectivity in chemical reactions.

Non-Linear Optical (NLO) Properties Prediction

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State, Intrinsic Reaction Coordinate (IRC) Calculations)

Computational modeling is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states (TS), which are the highest energy points along a reaction pathway. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a located transition state indeed connects the reactants and products of a specific reaction step. rsc.orgrowansci.com This method provides a detailed picture of the reaction pathway, helping to understand the sequence of bond-breaking and bond-forming events. rsc.orgacs.org For example, in the synthesis of related compounds, DFT calculations have been used to map transition states and understand charge distribution during cyclization.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. diva-portal.orguzh.ch By simulating the movement of atoms, MD can reveal the flexibility of different parts of a molecule and identify stable conformations. diva-portal.orgnih.gov For instance, MD simulations have been used to study the binding of naphthalene-containing inhibitors to biological targets, analyzing the stability of interactions and the most populated binding poses. diva-portal.org These simulations are crucial for understanding how a molecule like naphthalen-2-ylmethyl acetate might behave in a solution or interact with other molecules. chemrxiv.org

Solvation Models and Environmental Effects in Theoretical Studies

Theoretical and computational chemistry offers powerful tools to investigate the behavior of molecules in different environments, providing insights that are often difficult to obtain through experimental means alone. For this compound, computational studies focusing on solvation are crucial for understanding its chemical reactivity, stability, and electronic properties in various solvents. These studies typically employ solvation models to account for the influence of the surrounding solvent molecules.

The primary goal of these theoretical investigations is to predict how the solvent environment affects key molecular parameters. This includes changes in conformational preferences, electronic structure, and spectroscopic properties. By simulating the solvent's effect, researchers can gain a deeper understanding of reaction mechanisms, predict solubility, and interpret experimental data more accurately.

Two main classes of solvation models are commonly used in these computational studies: implicit and explicit models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant rather than as individual molecules. wikipedia.orgmdpi.com This approach simplifies the calculations significantly, making it computationally efficient for a wide range of applications. wikipedia.orgmdpi.com Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.orgresearchgate.net The PCM method calculates the molecular free energy in solution by considering electrostatic contributions, dispersion-repulsion interactions, and the energy required for cavity formation. uni-muenchen.de Variations of the PCM, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), offer different levels of theory and accuracy. wikipedia.orgq-chem.com These models are widely available in quantum chemistry software packages and are frequently used for calculations at the Density Functional Theory (DFT) and Hartree-Fock levels. wikipedia.org

Explicit Solvation Models: In contrast, explicit models treat individual solvent molecules, providing a more detailed and accurate description of solute-solvent interactions, such as hydrogen bonding. mdpi.com However, this level of detail comes at a much higher computational cost, often requiring methods like Quantum Mechanics/Molecular Mechanics (QM/MM) for manageable calculations. mdpi.com

For a molecule like this compound, which possesses both a non-polar aromatic naphthalene ring and a polar ester group, the choice of solvation model is critical. Implicit models are well-suited for capturing the general electrostatic effects of the solvent on the molecule's properties. acs.org For instance, they can effectively predict how the dipole moment of this compound changes in solvents of varying polarity.

Theoretical studies on aromatic esters and naphthalene derivatives have demonstrated the significant influence of the solvent on their electronic properties. For this compound, computational simulations using implicit solvation models can predict how its molecular properties are modulated by the surrounding medium.

Dipole Moment and Polarizability: The dipole moment of a molecule is a key indicator of its polarity and is highly sensitive to the solvent environment. In a polar solvent, the reaction field generated by the solvent molecules can induce a change in the solute's electron distribution, leading to an increased dipole moment. Computational studies can quantify this effect. Similarly, the polarizability of the molecule, which describes its ability to form an induced dipole moment, is also affected by the solvent.

Table 1: Calculated Dipole Moment and Polarizability of this compound in Different Solvents using DFT with an Implicit Solvation Model.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Average Polarizability (ų) |

|---|---|---|---|

| Gas Phase | 1.00 | 2.58 | 25.4 |

| n-Hexane | 1.88 | 2.95 | 25.9 |

| Dichloromethane (B109758) | 8.93 | 3.82 | 26.8 |

| Acetone | 20.7 | 4.15 | 27.3 |

This table presents hypothetical data based on typical trends observed for similar aromatic esters in computational studies.

Solvation Free Energy: The Gibbs free energy of solvation (ΔGsolv) represents the free energy change when a molecule is transferred from the gas phase to a solvent. It is a crucial parameter for predicting solubility and partition coefficients. Implicit solvation models like COSMO-RS are often used to predict these values. researchgate.netresearchgate.netscm.com The accuracy of these predictions depends on the model's parametrization and the level of theory used in the quantum mechanical calculations. researchgate.net

Table 2: Predicted Solvation Free Energy (ΔGsolv) of this compound in Various Solvents using the COSMO-RS Model.

| Solvent | ΔGsolv (kcal/mol) |

|---|---|

| n-Hexane | -7.2 |

| Toluene (B28343) | -7.8 |

| Acetone | -8.5 |

| Ethanol | -8.9 |

This table presents hypothetical data based on typical trends observed for similar aromatic esters in computational studies.

Electronic Transitions and UV-Vis Spectra: The solvent can also influence the electronic transitions of a molecule, which can be observed as shifts in its UV-Vis absorption spectrum (solvatochromism). imist.ma Theoretical calculations using time-dependent DFT (TD-DFT) combined with a polarizable continuum model can predict these shifts. imist.maeurjchem.com For this compound, the π → π* transitions associated with the naphthalene ring are expected to be sensitive to the solvent polarity. An increase in solvent polarity generally leads to a red shift (bathochromic shift) for such transitions in aromatic compounds.

Table 3: Calculated Wavelength of Maximum Absorption (λmax) for the Principal π → π Transition of this compound in Different Solvents.*

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

|---|---|---|

| Gas Phase | 1.00 | 275 |

| Cyclohexane | 2.02 | 278 |

| Dichloromethane | 8.93 | 282 |

| Acetonitrile (B52724) | 37.5 | 285 |

This table presents hypothetical data based on typical trends observed for similar naphthalene derivatives in computational studies.

Integration of Naphthalen 2 Ylmethyl Acetate Moieties in Designed Chemical Systems

Incorporation into Complex Organic Scaffolds and Hybrid Compounds

The synthesis of complex organic scaffolds often involves multi-step reactions where the naphthalen-2-ylmethyl group is introduced to build molecular complexity. Researchers have synthesized benzimidazole (B57391) derivatives bearing a naphthalen-2-yloxymethyl group, which were then converted into 1,3,4-oxadiazole-containing compounds. researchgate.net Some of these hybrid molecules exhibited moderate to high activity against breast cancer cell lines. researchgate.net Similarly, a new N-derivative of L-phenylalanine was synthesized using 2-naphthaldehyde, with the resulting compound, 2-[(naphthalen-2-ylmethyl)amino]-3-phenylpropanoate, acting as a ligand in a pentacoordinated zinc complex. researchgate.net

The versatility of the naphthalen-2-ylmethyl moiety is further demonstrated in its use in the construction of diverse heterocyclic systems. For example, it has been incorporated into 1,2,4-triazole (B32235) structures through SN2 reactions, leading to compounds with distinct crystalline architectures. iucr.org The synthesis of phloroglucinol (B13840) derivatives has also utilized bis(naphthalen-2-ylmethyl)amine moieties to create complex molecules with potential antifungal activity. mdpi.com

Below is a table summarizing examples of complex organic scaffolds incorporating the naphthalen-2-ylmethyl acetate (B1210297) moiety and their applications.

| Scaffold/Hybrid Compound | Key Feature | Application/Finding |

| (1,4,5-trimethoxynaphthalen-2-yl)methyl acetate | Natural Product | Significant cytotoxicity against HeLa, HCT116, and MCF-7 cancer cell lines. tandfonline.com |

| 2-(Naphthalen-2-yloxymethyl)-1H-benzimidazole derivatives | Hybrid Heterocycle | Precursors to 1,3,4-oxadiazole (B1194373) compounds with anticancer activity. researchgate.net |

| 2-[(Naphthalen-2-ylmethyl)amino]-3-phenylpropanoate | Amino Acid Derivative | Acts as a ligand in a pentacoordinated zinc complex. researchgate.net |

| 2-({5-[(Naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone | Triazole Derivative | Demonstrates specific crystal packing influenced by the naphthalene (B1677914) group. iucr.org |

| Phloroglucinol-bis(naphthalen-2-ylmethyl)amine conjugates | Phenolic Hybrid | Investigated for potential antifungal properties. mdpi.com |

Applications in Catalyst Design and Development

The structural features of naphthalen-2-ylmethyl acetate and its derivatives make them suitable for use in the design of both homogeneous and heterogeneous catalysts. The naphthalene group can influence the steric and electronic environment of a catalytic center, thereby affecting its activity, selectivity, and stability.

Components of Heterogeneous Catalytic Systems

The this compound moiety can be incorporated into heterogeneous catalyst systems. One approach involves the Supported Ionic Liquid Phase Catalysis (SILPC), where a homogeneous catalyst is immobilized on a solid support. uevora.pt This technique has been successfully applied to create a heterogeneous version of a one-pot arylation/Suzuki-Miyaura sequence. uevora.pt Furthermore, palladium nanoparticles supported on activated carbon (Pd/C) are widely used heterogeneous catalysts for hydrogenation reactions. acs.org While not directly involving this compound, related naphthalenic structures are used in the synthesis of palladium complexes that can serve as models or precursors for such heterogeneous catalysts. acs.org The synthesis of ethyl 2-(naphthalen-2-yloxy)acetate has been studied under solid-liquid heterogeneous phase transfer catalysis conditions, highlighting the role of the naphthalene moiety in reactions at interfaces. bcrec.id

The following table provides an overview of the applications of this compound and its derivatives in catalyst design.

| Catalyst Type | Role of Naphthalene Moiety | Application |

| Homogeneous (Pd-NHC) | Part of N-heterocyclic carbene ligand precursor. uevora.pt | One-pot arylation/Suzuki-Miyaura sequence. uevora.pt |

| Homogeneous (Ni-based) | Component of ligand systems for cross-coupling. umich.edu | Ipso-borylation of silyloxyarenes. umich.edu |

| Heterogeneous (SILPC) | Part of the immobilized catalyst complex. uevora.pt | Heterogeneous arylation/Suzuki-Miyaura sequence. uevora.pt |

| Heterogeneous (Phase Transfer) | Component of the substrate in a catalyzed reaction. bcrec.id | Synthesis of ethyl 2-(naphthalen-2-yloxy)acetate. bcrec.id |

Role in Supramolecular Chemistry and Self-Assembly (e.g., Crystallization Phenomena)

The planar and aromatic nature of the naphthalene group in this compound derivatives plays a significant role in directing supramolecular assembly and influencing crystallization behavior. These non-covalent interactions, such as π–π stacking, are crucial in the formation of ordered structures.

The self-assembly of peptide derivatives containing a naphthalene group has been extensively studied. acs.org For example, conjugating 2-(naphthalen-2-yl)acetic acid with dipeptides can lead to the formation of hydrogels, where the naphthalene moiety drives intermolecular interactions. acs.org In a different context, the asymmetric coordination polymerization of naphthalen-2-ylmethyl 2-diazoacetate using chiral Pd(II)-catalysts leads to polymers that form one-handed helices. rsc.org This process induces chiral self-assembly, resulting in well-defined spherical micelles and helical nanofibers. rsc.org

The table below highlights the role of the this compound moiety in supramolecular chemistry.

| System | Phenomenon | Key Finding |

| Naphthalen-2-ylmethyl 2-diazoacetate Polymer | Chiral Self-Assembly | Formation of one-handed helical nanofibers and spherical micelles. rsc.org |

| Naphthalene-Peptide Conjugates | Hydrogelation | The naphthalene group promotes intermolecular interactions leading to self-assembly. acs.org |

| 8-hexyloxy-2-[(Z)-2-(naphthalen-2-yl)ethenyl]quinoline | Crystallization | γ-packing of aromatic moieties in the crystal structure. iucr.orgiucr.org |

| 2-({5-[(Naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone | Crystal Packing | Naphthalene orientation dictates chain formation through non-covalent interactions. iucr.org |

Analytical Chemistry Approaches for Naphthalen 2 Ylmethyl Acetate

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone for the separation and analysis of naphthalen-2-ylmethyl acetate (B1210297). Different chromatographic methods offer distinct advantages depending on the analytical goal.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds like naphthalen-2-ylmethyl acetate. It is particularly useful for assessing the purity of the compound and analyzing crude reaction mixtures. In a typical GC analysis, the compound is vaporized and passed through a capillary column with a stationary phase. The separation is based on the differential partitioning of the components of the sample between the mobile gas phase and the stationary phase.

A common setup for the analysis of this compound involves a gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column such as the HP-INNOWAX. rsc.org The temperature program is a critical parameter that is optimized to achieve good separation. For instance, a method might start at an initial temperature of 45°C, which is held for a couple of minutes, and then the temperature is increased at a specific rate to a final temperature, ensuring the elution and separation of all components. rsc.org Nitrogen is often used as the carrier gas. rsc.org

| Parameter | Value |

| Instrument | SHIMADZU 2030 GC System |

| Column | HP-INNOWAX capillary column (30 m × 0.25 mm × 0.32 μm) |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Nitrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Start at 45 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Table 1: Example of Gas Chromatography (GC) parameters for the analysis of this compound. rsc.org |

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool that combines the separation power of GC with the identification capabilities of mass spectrometry. publisso.de This technique can provide detailed structural information about the compound and any impurities present. publisso.de

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique used for the separation, identification, and quantification of a wide range of compounds, including this compound and its derivatives. google.comtandfonline.comfrontiersin.org HPLC is particularly useful for non-volatile or thermally sensitive compounds that are not suitable for GC analysis. The separation is achieved by passing a liquid sample through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase).

For the analysis of compounds related to this compound, reversed-phase HPLC is frequently employed. researchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The composition of the mobile phase, which can be a mixture of solvents like methanol (B129727), acetonitrile (B52724), and water, is optimized to achieve the desired separation. researchgate.net Detection is often carried out using a UV detector at a specific wavelength where the compound absorbs light. researchgate.net The purity of synthesized compounds can be effectively analyzed using HPLC, with some methods reporting the ability to achieve a purity of greater than 99.5%. google.comtandfonline.com

| Parameter | Example Value |

| Instrument | Agilent 1260-II HPLC |

| Column | C18 column or similar |

| Mobile Phase | Methanol/water or acetonitrile/water mixtures |

| Detector | Photodiode array or UV detector |

| Purity Achievable | >99.5% |

| Table 2: General High-Performance Liquid Chromatography (HPLC) parameters for purity analysis. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin-layer chromatography is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions and to aid in the purification of compounds. humanjournals.comsfu.caresearchgate.netrsc.org In the synthesis of this compound and its derivatives, TLC is an indispensable tool. nih.govrsc.org

A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel. sfu.carsc.org The plate is then placed in a developing chamber with a suitable solvent system (eluent). As the solvent moves up the plate by capillary action, the components of the reaction mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the eluent. This separation allows chemists to visualize the disappearance of starting materials and the appearance of the desired product. humanjournals.comnih.gov Visualization can be achieved under UV light. nih.gov

Commonly used solvent systems for the TLC analysis of reactions involving this compound include mixtures of ethyl acetate and hexane. humanjournals.com

| Application | Details |

| Reaction Monitoring | Tracking the consumption of reactants and formation of products over time. |

| Purification Aid | Identifying the fractions containing the desired compound during column chromatography. |

| Stationary Phase | Silica gel 60 F-254 |

| Mobile Phase (Eluent) | Ethyl acetate/hexane mixtures |

| Visualization | UV light (254 nm and 366 nm) |

| Table 3: Applications and parameters of Thin-Layer Chromatography (TLC). humanjournals.comnih.gov |

Spectrophotometric Quantification Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound, with its naphthalene (B1677914) ring system, exhibits characteristic UV absorption, making this technique suitable for its quantification.

The principle behind UV-Vis spectroscopy is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

In some studies, the UV spectrum of related naphthalene derivatives has been recorded in solvents like methanol, showing characteristic absorption maxima. journalijar.com For instance, a related Mannich base containing a naphthalene moiety showed λmax values at 236, 276, and 327 nm in methanol. journalijar.com While the specific λmax for this compound would need to be determined experimentally, its aromatic nature ensures strong UV absorbance suitable for spectrophotometric analysis.

| Technique | Principle | Application to this compound |

| UV-Vis Spectroscopy | Measurement of light absorption by a compound in the ultraviolet-visible region. | Quantification in solution by correlating absorbance with concentration using a calibration curve. |

| Table 4: Overview of Spectrophotometric Quantification. |

Environmental Chemical Behavior and Degradation Studies

Photodecomposition Pathways and Photostability Investigations

The photostability of naphthalen-2-ylmethyl acetate (B1210297) is subject to its molecular interactions under light exposure. Research into its photochemical behavior has revealed specific reaction pathways, particularly its interaction with other photosensitive compounds.

One notable investigation involves the photo-driven [4+2] cycloaddition of naphthalen-2-ylmethyl acetate with 4-n-butyl-1,2,4-triazoline-3,5-dione (BuTAD) when exposed to green light. qut.edu.au This reaction is not a simple degradation but a reversible cycloaddition that forms an adduct. A key finding from this research is that the cycloaddition is not completely regioselective. The reaction yields two distinct regioisomers, resulting from the addition of BuTAD to either the substituted or unsubstituted ring of the naphthalene (B1677914) scaffold. qut.edu.au

Under specific experimental conditions (45-minute green light irradiation, λ = 515-525 nm), the reaction between this compound and BuTAD in an acetone-d6 (B32918) solution resulted in a nearly equal composition of the two possible regioisomers. qut.edu.au However, it was also noted that slight variations in the irradiation setup could alter this ratio, indicating that the reaction conditions play a crucial role in the photoproduct distribution. qut.edu.au

Table 1: Regioisomer Composition in the Photo-driven Cycloaddition of this compound with BuTAD

| Reactants | Irradiation Conditions | Regioisomer A (CA) Ratio (%) | Regioisomer B (CB) Ratio (%) | Source |

|---|---|---|---|---|

| This compound + BuTAD | Green Light (λ = 515-525 nm), 45 min | 51 | 49 | qut.edu.au |

| This compound + BuTAD | Similar Green Light, different setup | 58 | 42 | qut.edu.au |

While direct photodecomposition studies on this compound are specific, related naphthalene derivatives offer insights into potential degradation pathways. For instance, studies on other O-naphthalen-2-yl-methyl compounds suggest that a C-O bond cleavage can be a pathway for photodecomposition. nih.gov Furthermore, research on the photodegradation of Naphazoline, which contains a (naphthalen-yl)methyl group, indicates that the naphthalene ring itself can undergo transformations such as methylation under irradiation. mdpi.com These findings suggest potential, yet unconfirmed, photodecomposition routes for this compound beyond cycloaddition reactions.

Chemical Transformation in Environmental Matrices

The environmental fate of this compound is influenced by its chemical structure—an ester derivative of a polycyclic aromatic hydrocarbon (PAH). In environmental matrices such as soil and water, its transformation is likely initiated by the hydrolysis of the ester bond. This abiotic or biotic process would yield naphthalen-2-ylmethanol and acetic acid. The subsequent fate of the compound would then be determined by the environmental behavior of these breakdown products, particularly the naphthalene moiety.

The naphthalene component belongs to the class of low molecular weight (LMW) PAHs. Generally, LMW PAHs are considered more susceptible to volatilization, leaching, and microbial degradation in soil and water compared to high molecular weight PAHs. researchgate.net

Microbial degradation is a primary pathway for the transformation of naphthalene in the environment. Studies have identified various microorganisms capable of utilizing naphthalene as a carbon source. For example, Pseudomonas aeruginosa has been shown to effectively degrade naphthalene. mdpi.comnih.gov Research demonstrates that the presence of naphthalene can even enhance the biodegradation of other, more complex PAHs, a process known as cometabolism. mdpi.com The degradation efficiency is dependent on various factors, including the initial concentration of the pollutant and the presence of other carbon sources. mdpi.comnih.gov

Table 2: Examples of Naphthalene Biodegradation by Pseudomonas aeruginosa

| Strain | Initial Naphthalene Concentration (ppm) | Incubation Period (days) | Degradation Efficiency (%) | Source |

|---|---|---|---|---|

| P. aeruginosa AO-1 | 50 mg/L (as part of a mixture) | 10 | Not specified individually, but enhanced other PAH degradation | mdpi.com |

| P. aeruginosa NG4 | 100 | 10 | 82.18 ± 3.28 | nih.gov |

| P. aeruginosa NG4 | 300 | 10 | 91.16 ± 3.64 | nih.gov |

The degradation of naphthalene by these microbes typically proceeds through the dioxygenase enzyme pathway, which leads to the breakdown of the aromatic rings. nih.gov Therefore, it can be inferred that once this compound hydrolyzes in an environmental matrix, its naphthalene component would likely be subjected to these microbial degradation processes.

Q & A

Basic: What are the optimized synthetic routes for preparing naphthalen-2-ylmethyl acetate in academic laboratories?

This compound is typically synthesized via acetylation of naphthalen-2-ylmethanol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or DMAP). Key steps include:

- Reaction setup : Mix naphthalen-2-ylmethanol with acetic anhydride (1:1.2 molar ratio) in anhydrous dichloromethane under nitrogen.

- Catalysis : Add DMAP (0.1 equiv) to accelerate the reaction at room temperature.

- Work-up : Quench with water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

- Characterization : Confirm purity and structure using NMR (δ 5.08 ppm for -OCH-), NMR (δ 171.08 ppm for acetate carbonyl), and HRMS (m/z 200.0837 for [CHO]) .

Basic: What analytical techniques are critical for characterizing this compound?

Routine characterization requires:

- Nuclear Magnetic Resonance (NMR) : NMR identifies the methylene bridge (δ 5.08 ppm) and aromatic protons (δ 7.25–7.69 ppm). NMR confirms the acetate carbonyl (δ 171.08 ppm) and aromatic carbons .

- High-Resolution Mass Spectrometry (HRMS) : Used to verify molecular weight (observed m/z 200.0832 vs. calculated 200.0837) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ensures purity and detects byproducts (e.g., unreacted alcohol) .

Advanced: How can computational methods refine the structural analysis of this compound?

Density Functional Theory (DFT) calculations and X-ray crystallography (if crystallized) provide atomic-level insights:

- DFT : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to validate structure .

- Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Note that SHELX is robust for small-molecule structures but may require manual adjustment for disordered aromatic systems .

Advanced: What protocols assess the toxicological profile of this compound in mammalian models?

Follow systematic toxicology assessment frameworks (e.g., NTP guidelines):

- Inclusion Criteria : Select studies based on species (rats/mice), exposure routes (oral, inhalation), and endpoints (hepatic/renal effects, genotoxicity) .

- Dose-Response Analysis : Administer doses (10–500 mg/kg) over 28 days. Monitor biomarkers (e.g., ALT for liver damage, BUN for kidney function).

- Risk of Bias (RoB) : Use SYRCLE’s RoB tool to evaluate study quality. Prioritize studies with low bias and reproducible outcomes .

Advanced: How can researchers resolve contradictions in reported metabolic pathways of naphthalene derivatives?

Conflicting data (e.g., cytochrome P450 vs. esterase-mediated hydrolysis) require:

- Comparative Metabolism Studies : Use liver microsomes from multiple species (human, rat) to identify interspecies differences.

- Isotope Labeling : Track -labeled acetate groups via LC-MS to distinguish hydrolysis pathways.

- Database Mining : Query PubMed/TOXLINE with terms like “naphthalenes/pharmacokinetics” and “esterase inhibition” to contextualize findings .

Advanced: What strategies improve the stability of this compound in long-term storage?

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor hydrolysis via HPLC.

- Formulation : Store in amber vials under argon at -20°C. Add stabilizers (e.g., BHT at 0.01% w/w) to prevent oxidation.

- Solvent Selection : Use anhydrous acetonitrile or DMSO for stock solutions to minimize water-mediated degradation .

Advanced: How can this compound be used as a precursor in synthesizing bioactive derivatives?

- Functionalization : React the acetate group with Grignard reagents (e.g., MeMgBr) to yield secondary alcohols.

- Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd(PPh), KCO) to introduce aryl groups at the naphthalene ring.

- Biological Screening : Test derivatives for antiproliferative activity (e.g., MTT assay on cancer cell lines) and compare SAR trends .

Advanced: What computational tools predict the environmental fate of this compound?

- EPI Suite : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR).

- Molecular Dynamics (MD) : Simulate interaction with soil organic matter to predict adsorption/leaching potential.

- Read-Across Models : Compare with structurally similar esters (e.g., benzyl acetate) to infer persistence and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.